N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
Descripción
N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:
- N1-Substituent: A branched ethyl chain bearing a 4-(dimethylamino)phenyl group and an indolin-1-yl moiety.
- N2-Substituent: A 3-nitrophenyl group.
The 3-nitrophenyl group may contribute to redox activity or binding affinity through its electron-withdrawing nitro group .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4/c1-29(2)21-12-10-19(11-13-21)24(30-15-14-18-6-3-4-9-23(18)30)17-27-25(32)26(33)28-20-7-5-8-22(16-20)31(34)35/h3-13,16,24H,14-15,17H2,1-2H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNRAVVSRBJKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and relevant pharmacological studies.
- Molecular Formula : C26H27N5O4
- Molecular Weight : 473.5 g/mol
- CAS Number : 941914-31-4
The compound's structure includes a dimethylamino group, which enhances lipophilicity and biological activity, making it significant for pharmaceutical applications. Its unique combination of an indoline moiety and a nitrophenyl group suggests diverse biological interactions.
The primary mechanism through which N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide exhibits its biological activity is by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy as it targets the cellular architecture essential for mitosis.
Anticancer Efficacy
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 1.5 | Inhibits cell proliferation |
| Panc-1 (Pancreatic Cancer) | 2.0 | Disrupts colony formation |
| A549 (Lung Cancer) | 3.0 | Induces apoptosis |
These results indicate that the compound exhibits significant antiproliferative effects, with lower IC50 values suggesting higher potency against these cancer types.
Case Studies
- MDA-MB-231 Cell Line Study : In vitro experiments showed that treatment with N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide at concentrations of 1 µM and 2 µM led to a complete inhibition of colony growth, indicating strong antiproliferative properties .
- Panc-1 Spheroids : The compound significantly reduced cell viability in Panc-1 spheroids, with a notable effect at 2 µM concentration, highlighting its potential for use in three-dimensional tumor models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is necessary to assess bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The compound belongs to the oxalamide class, which is widely explored for pharmacological and industrial applications. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Substituent Diversity: The target compound’s indolinyl and dimethylamino groups are absent in other oxalamides, which typically feature halogens (e.g., bromo, chloro), methoxy, or pyridinyl groups.
- Biological Activity : Antimicrobial activity in GMC series correlates with halogenated phenyl groups , while flavoring agents like S336 rely on methoxy and pyridinyl groups for receptor binding (hTAS1R1/hTAS1R3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
